2-(2-Fluorophenyl)propan-2-amine hydrochloride
Overview
Description
2-(2-Fluorophenyl)propan-2-amine hydrochloride is an organic compound with the chemical formula C9H13FN HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2-fluoroacetophenone with ammonia and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-Fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-Fluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the preparation of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of other chemical compounds that have industrial applications.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
2-(2-Fluorophenyl)propan-2-amine hydrochloride can be compared with other similar compounds such as:
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- [3-(2-Fluorophenyl)propyl]amine hydrochloride
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride These compounds share similar structural features but differ in their specific chemical properties and potential applications. The presence of different substituents on the phenyl ring can significantly influence their reactivity and biological activity .
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBFSGXQHBVNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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